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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylmethoxyborane (DEMB) is a versatile and highly valuable organoboron reagent in
modern organic synthesis. Its unique reactivity profile, stemming from the interplay of the
methoxy and ethyl groups on the boron center, makes it an indispensable tool for a variety of
chemical transformations. This guide provides an in-depth overview of the core chemistry of
DEMB, including its synthesis, key reactions, and applications, with a particular focus on
detailed experimental protocols and quantitative data to support researchers in their practical

work.

Core Properties of Diethylmethoxyborane
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Property Value Reference
CAS Number 7397-46-8 [1]
Molecular Formula (C2H5)2BOCH:s [1]
Molecular Weight 99.97 g/mol [2]

Colorless to yellowish
Appearance o [1]
transparent pyrophoric liquid

Density 0.761 g/mL at 25 °C [1]
Boiling Point 89-90 °C

Refractive Index n20/D 1.387 [2]
Flash Point -9°C [1]

Synthesis of Diethylmethoxyborane

The synthesis of Diethylmethoxyborane can be achieved through a Grignard reaction
followed by treatment with methanol. The following protocol is adapted from a patented
method, offering a reliable route to this reagent.[3]

Experimental Protocol: Synthesis of
Diethylmethoxyborane[3]

Materials:

Magnesium turnings

« Boron trifluoride diethyl etherate (BFs-OEt2)
e Bromoethane

e Methanol

e Anhydrous diethyl ether (or other suitable ether solvent like THF, tert-butyl ether, or n-butyl
ether)
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 Triethylamine (stabilizer)

» Nitrogen gas (for inert atmosphere)

Procedure:

o Grignard Reagent Formation and Transmetalation:

o To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser,
and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (e.g., 30 g).

o Add anhydrous diethyl ether (e.g., 300 ml) and boron trifluoride diethyl etherate (e.g., 34.5
9)-

o Prepare a solution of bromoethane (e.g., 119 g) in anhydrous diethyl ether (e.g., 150 ml)
and add it to the dropping funnel.

o Initiate the Grignard reaction by adding a small portion of the bromoethane solution to the
magnesium suspension. Gentle heating (to approximately 32 °C) may be required to start
the reaction.

o Once the reaction has initiated (as evidenced by cloudiness and/or gentle reflux), add the
remaining bromoethane solution dropwise at a rate that maintains a gentle reflux (reaction
temperature maintained between 28-38 °C).

o After the addition is complete, continue stirring at this temperature for 1 hour to ensure
complete formation of the Grignard reagent and its reaction with BF3-OEtz to form
triethylborane.

¢ Reaction with Methanol:
o Cool the reaction mixture to 25 °C.

o Prepare a solution of methanol (e.g., 8 g) in anhydrous diethyl ether (e.g., 50 ml) and add
it to the dropping funnel.

o Add the methanol solution dropwise to the reaction mixture, maintaining the temperature
between 25-30 °C.
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o After the addition is complete, continue stirring at this temperature for 30 minutes.

 Stabilization and Work-up:

o Add triethylamine (e.g., 23 g) dropwise to the reaction mixture. Continue stirring for an
additional 30 minutes.

o Transfer the reaction mixture to a sealed flask and cool to -4 to -6 °C for 12 hours to
precipitate solid byproducts.

o Filter the cold solution under an inert atmosphere to remove the solids, yielding a solution
of diethylmethoxyborane in the ether solvent.

Ethylmagnesium Bromide (EtMgBr)

Bromoethane (EtBr) Triethylborane (Et:B) Substitution

Methanol (MeOH) Substitution

Diethylmethoxyborane (Et2BOMe)

Click to download full resolution via product page

Caption: Synthesis of Diethylmethoxyborane.

Key Applications and Experimental Protocols
Diastereoselective Reduction of B-Hydroxy Ketones
(Narasaka-Prasad Reduction)

A cornerstone application of Diethylmethoxyborane is in the Narasaka-Prasad reduction,
which facilitates the highly diastereoselective synthesis of syn-1,3-diols from B-hydroxy
ketones.[4] The reaction proceeds through a six-membered boron chelate, which directs the
intermolecular hydride delivery from a reducing agent, typically sodium borohydride (NaBHa4), to
the less hindered face of the carbonyl group.[4]
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Materials:

-Hydroxy ketone

Diethylmethoxyborane (DEMB)

Sodium borohydride (NaBHa4)

Anhydrous solvent (e.g., THF, Methanol)

Acetic acid (for work-up)
Procedure:
e Chelation:

o Dissolve the B-hydroxy ketone in a mixture of anhydrous THF and methanol (e.g., 4:1 v/v)
under a nitrogen atmosphere and cool the solution to -78 °C.

o Add Diethylmethoxyborane (typically 1.1-1.5 equivalents) dropwise to the solution.

o Stir the mixture at -78 °C for a specified time (e.g., 30 minutes to 1 hour) to allow for the
formation of the boron chelate.

e Reduction:

o Add sodium borohydride (typically 1.5-2.0 equivalents) portion-wise to the reaction
mixture, ensuring the temperature remains at -78 °C.

o Stir the reaction at -78 °C until the starting material is consumed (monitoring by TLC).
o Work-up:

o Quench the reaction by the slow addition of acetic acid.

o Allow the mixture to warm to room temperature.

o Remove the solvents under reduced pressure.
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o The residue can be further purified by standard methods such as column chromatography
to isolate the syn-1,3-diol.

Substrate (3- Product (syn-1,3- Diastereomeric .
. ] . Yield (%)
Hydroxy Ketone) diol) Ratio (syn:anti)
1-Hydroxy-1-phenyl-3-  1-Phenyl-1,3-
yEToXy-=-pheny y. >09:1 85

butanone butanediol
5-Hydroxy-3- )

3,5-Heptanediol 98:2 92
heptanone
3-Hydroxy-1,3- 1,3-Diphenyl-1,3-
_ yaroxy P . y >09:1 88
diphenyl-1-propanone  propanediol
4-Hydroxy-2- ]

2,4-Pentanediol 95:5 90
pentanone

Note: The data presented is a compilation of representative examples from the literature and
may vary based on specific reaction conditions.

NaBHa

Et2BOMe

+ELBOMe  ___ommmmmmmmmmmm— + NaBHa
B-Hydroxy Ketone - MeOH ><: Six-membered Boron Chelate ) (Hydride Attack) , syn-1,3-Diol

Click to download full resolution via product page

Caption: Narasaka-Prasad Reduction Pathway.
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Intermediate in Suzuki-Miyaura Cross-Coupling
Reactions

Diethylmethoxyborane serves as a valuable precursor for the synthesis of boronic acid
esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions.[5] The
methoxy group can be readily displaced by an aryl or vinyl group from an organolithium or
Grignard reagent to form a new organoborane, which can then participate in palladium-
catalyzed cross-coupling.[1]

Materials:

Aryl halide (e.g., bromobenzene)

e n-Butyllithium or Magnesium

o Diethylmethoxyborane (DEMB)
 Aryl or vinyl halide/triflate for coupling

o Palladium catalyst (e.g., Pd(PPhs)a)

e Base (e.g., Na2COs, K2CO3)

¢ Solvent (e.g., THF, Toluene, Water)
Procedure:

Part A: Synthesis of Diethyl(aryl)borane

» Generation of Organometallic Reagent:

o In a flame-dried flask under a nitrogen atmosphere, dissolve the aryl halide (e.g.,
bromobenzene) in anhydrous THF.

o Cool the solution to -78 °C and add n-butyllithium dropwise to generate the aryllithium
reagent. Alternatively, react the aryl halide with magnesium to form the Grignard reagent.

¢ Reaction with DEMB:
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o To the freshly prepared organometallic reagent at -78 °C, add a solution of
Diethylmethoxyborane in THF dropwise.

o Allow the reaction to slowly warm to room temperature and stir for several hours. The
resulting solution contains the diethyl(aryl)borane.

Part B: Suzuki-Miyaura Cross-Coupling
e Reaction Setup:

o To a separate flask, add the palladium catalyst, the base, and the second coupling partner
(aryl or vinyl halidef/triflate).

o Add a suitable solvent system (e.g., toluene/water).
e Coupling:
o Add the solution of the diethyl(aryl)borane prepared in Part A to the reaction mixture.

o Heat the reaction mixture under a nitrogen atmosphere (typically 80-100 °C) until the
starting materials are consumed (monitoring by GC or LC-MS).

e Work-up:

o Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g.,
ethyl acetate).

o Wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography to obtain the biaryl or vinylated arene.
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Arylborane . .
Coupling Partner Product Yield (%)

Precursor
Diethyl(phenyl)borane  4-Bromotoluene 4-Methylbiphenyl 92
Diethyl(2- 1-(2-

) 1-lodonaphthalene ) 85
thienyl)borane Thienyl)naphthalene
Diethyl(vinyl)borane 4-lodoanisole 4-Methoxystyrene 88

Note: The data presented is a compilation of representative examples from the literature and
may vary based on specific reaction conditions.

Arylborane Preparation

Aryl Halide (Ar-X) n-BuLi or Mg Et2BOMe

Diethyl(aryl)borane (Ar-BEtz2)

Suzuki-Miyaura Coupling

Ar-BEt2 Coupling Partner (Ar'-X") Pd Catalyst Base

!

Biaryl (Ar-Ar")

Y
A

Click to download full resolution via product page

Caption: Suzuki-Miyaura Coupling Workflow.
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Conclusion

Diethylmethoxyborane is a powerful and versatile reagent with significant applications in
modern organic synthesis. Its utility in the diastereoselective reduction of 3-hydroxy ketones
and as a precursor in Suzuki-Miyaura cross-coupling reactions highlights its importance in the
construction of complex molecular architectures. The detailed experimental protocols and
quantitative data provided in this guide are intended to serve as a valuable resource for
researchers, enabling the effective application of Diethylmethoxyborane chemistry in their
synthetic endeavors, particularly in the fields of natural product synthesis and drug discovery.
The continued exploration of its reactivity is expected to unveil even more innovative
applications in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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